4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoxalin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:
Formation of the Tetrahydroquinoxalin-2-one Core: This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the tetrahydroquinoxalin-2-one core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalin-2-one core, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the tetrahydroquinoxalin-2-one to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are effective in substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl derivatives: Compounds like 4-(trifluoromethyl)phenylamine and 4-(trifluoromethyl)phenol share the trifluoromethyl phenyl moiety but differ in their core structures.
Tetrahydroquinoxalin-2-one derivatives: Compounds such as 1,2,3,4-tetrahydroquinoxalin-2-one and its substituted derivatives share the core structure but lack the trifluoromethyl phenyl group.
Uniqueness
The uniqueness of 4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one lies in the combination of the trifluoromethyl phenyl group with the tetrahydroquinoxalin-2-one core. This combination imparts distinct chemical and physical properties, such as enhanced stability and unique electronic characteristics, making it a valuable compound for various applications.
Properties
CAS No. |
2416243-50-8 |
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Molecular Formula |
C15H11F3N2O |
Molecular Weight |
292.3 |
Purity |
95 |
Origin of Product |
United States |
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